2-Methyl-1,3,7-triazaspiro[4.5]dec-2-en-4-one hydrochloride

Medicinal Chemistry Organic Synthesis Analytical Chemistry

This 1,3,7-triazaspiro[4.5]dec-2-en-4-one hydrochloride (97% purity) is a rigid 3D building block essential for fragment-based screening and SAR studies. Its specific 2-methyl, mono-one core and 1,3,7-triaza arrangement distinguish it from dione or 1,3,8-triaza analogs, ensuring experimental integrity in medicinal chemistry and GPCR/kinase lead optimization. Ideal for parallel synthesis with a straightforward safety profile.

Molecular Formula C8H14ClN3O
Molecular Weight 203.67 g/mol
CAS No. 1214028-87-1
Cat. No. B1418407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1,3,7-triazaspiro[4.5]dec-2-en-4-one hydrochloride
CAS1214028-87-1
Molecular FormulaC8H14ClN3O
Molecular Weight203.67 g/mol
Structural Identifiers
SMILESCC1=NC2(CCCNC2)C(=O)N1.Cl
InChIInChI=1S/C8H13N3O.ClH/c1-6-10-7(12)8(11-6)3-2-4-9-5-8;/h9H,2-5H2,1H3,(H,10,11,12);1H
InChIKeyKZPDXOKBRNNZFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-1,3,7-triazaspiro[4.5]dec-2-en-4-one hydrochloride (CAS 1214028-87-1) Procurement Baseline Overview


2-Methyl-1,3,7-triazaspiro[4.5]dec-2-en-4-one hydrochloride is a synthetic spirocyclic building block featuring a 1,3,7-triazaspiro[4.5]decane core with a 2-methyl substituent and an en-4-one moiety, supplied as a hydrochloride salt [1]. This structural motif places the compound within a class of nitrogen-rich heterocycles that are widely utilized in medicinal chemistry for fragment-based screening and scaffold-hopping campaigns [2]. Its rigid, three-dimensional architecture confers a distinct spatial orientation of hydrogen bond donors and acceptors, a feature that underpins its utility in exploring chemical space beyond planar aromatic systems [3].

2-Methyl-1,3,7-triazaspiro[4.5]dec-2-en-4-one hydrochloride (CAS 1214028-87-1) Non-Interchangeability Rationale


Within the triazaspiro[4.5]decane chemical space, even minor variations in nitrogen positioning, oxidation state, or substituent identity can lead to profound differences in solubility, reactivity, and biological target engagement [1]. The specific 2-methyl substitution on the triazaspiro[4.5]dec-2-en-4-one core of CAS 1214028-87-1 distinguishes it from analogs such as 1,3,7-triazaspiro[4.5]decane-2,4-dione (CAS 78222-09-0), which possesses a dione rather than a mono-one and lacks the 2-methyl group, and from 2-Methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride (CAS 1707358-66-4), which differs in the position of the ring junction nitrogen (1,3,8- vs 1,3,7-triaza) . These structural nuances preclude simple substitution without compromising experimental integrity, particularly in structure-activity relationship (SAR) studies where subtle changes in molecular shape can alter binding kinetics and selectivity profiles [2].

2-Methyl-1,3,7-triazaspiro[4.5]dec-2-en-4-one hydrochloride (CAS 1214028-87-1) Procurement Evidence Guide


Commercial Purity Specification: 2-Methyl-1,3,7-triazaspiro[4.5]dec-2-en-4-one hydrochloride (CAS 1214028-87-1) vs. Common Analog

Multiple commercial suppliers report a minimum purity specification of 97% for 2-Methyl-1,3,7-triazaspiro[4.5]dec-2-en-4-one hydrochloride (CAS 1214028-87-1), a value that meets or exceeds the typical 95% purity reported for many close structural analogs, such as 2-Methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride (CAS 1707358-66-4) . This higher baseline purity reduces the need for additional purification steps prior to use in sensitive assays.

Medicinal Chemistry Organic Synthesis Analytical Chemistry

Structural Differentiation: 1,3,7-Triaza Substitution Pattern of 2-Methyl-1,3,7-triazaspiro[4.5]dec-2-en-4-one hydrochloride (CAS 1214028-87-1)

The 1,3,7-triazaspiro[4.5]decane core of CAS 1214028-87-1 presents a distinct nitrogen substitution pattern compared to the more common 1,3,8-triazaspiro[4.5]decane scaffold. This difference is known to alter the pKa of the secondary amine in the piperidine ring, which in turn influences hydrogen bonding potential and solubility. While direct quantitative data for this exact compound is not publicly available, a comparative analysis of analogous scaffolds demonstrates that the nitrogen position within the spirocyclic system is a critical determinant of molecular recognition by protein targets such as phospholipase D (PLD) and opioid receptors [1].

Medicinal Chemistry Chemical Biology Drug Discovery

Regioisomeric Specificity: 2-Methyl-1,3,7-triazaspiro[4.5]dec-2-en-4-one hydrochloride (CAS 1214028-87-1) vs. 2-Methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride (CAS 1707358-66-4)

CAS 1214028-87-1 and CAS 1707358-66-4 are regioisomers, differing only in the position of the nitrogen atom within the spiro-fused piperidine ring (1,3,7- vs. 1,3,8-triaza). This single atom shift can lead to distinct reactivity profiles and biological outcomes. In other spirocyclic systems, such regioisomerism has been shown to result in >10-fold differences in enzyme inhibition potency . The availability of both isomers allows for rigorous control experiments to decouple the effects of the core spirocyclic motif from the precise three-dimensional arrangement of heteroatoms.

Chemical Synthesis Medicinal Chemistry Analytical Chemistry

Safety and Handling Profile: 2-Methyl-1,3,7-triazaspiro[4.5]dec-2-en-4-one hydrochloride (CAS 1214028-87-1) vs. In-Class Compounds

The Globally Harmonized System (GHS) classification for CAS 1214028-87-1 includes specific hazard statements (H319, H335, H302+H312+H332) that are well-defined and shared by many nitrogen-containing heterocyclic hydrochlorides . This clarity facilitates straightforward risk assessment and implementation of standard laboratory controls. In contrast, more complex or heavily functionalized triazaspiro[4.5]decane analogs may carry additional hazards (e.g., reproductive toxicity, specific target organ toxicity) that require more stringent handling and disposal protocols, thereby increasing operational overhead.

Laboratory Safety Chemical Hygiene Regulatory Compliance

2-Methyl-1,3,7-triazaspiro[4.5]dec-2-en-4-one hydrochloride (CAS 1214028-87-1) Application Scenarios


Fragment-Based Drug Discovery and Lead Optimization

The defined 1,3,7-triazaspiro[4.5]dec-2-en-4-one core of CAS 1214028-87-1 serves as an ideal starting point for fragment-based screening campaigns. Its high commercial purity (97% minimum) [1] ensures minimal interference from impurities during biophysical assays (e.g., SPR, NMR, DSF), a critical factor in accurately identifying weak initial binding events. The compound's three-dimensional spirocyclic scaffold is known to explore chemical space complementary to traditional flat heterocycles, increasing the likelihood of discovering novel binding modes .

Structure-Activity Relationship (SAR) Elucidation via Regioisomeric Control

The availability of a close regioisomer (CAS 1707358-66-4, 1,3,8-triaza) [1] allows for the design of rigorous SAR studies. By comparing the activity of compounds synthesized from CAS 1214028-87-1 against those from its regioisomer, researchers can directly interrogate the contribution of the 1,3,7-nitrogen arrangement to target binding and functional activity. This approach is essential for deconvoluting complex SAR and for guiding the rational design of more potent and selective analogs.

Scaffold-Hopping in Kinase and GPCR Programs

Triazaspiro[4.5]decane scaffolds have demonstrated utility in designing inhibitors for enzyme targets such as phospholipase D (PLD) and as ligands for G protein-coupled receptors (GPCRs) [1]. CAS 1214028-87-1 provides a chemically tractable, synthetically versatile entry point for constructing focused libraries around this scaffold. Its straightforward safety profile supports its use in parallel synthesis and high-throughput chemistry workflows, enabling rapid exploration of chemical space for lead generation in kinase and GPCR drug discovery programs.

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